![molecular formula C23H30N6O2 B2503735 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide CAS No. 2097899-75-5](/img/structure/B2503735.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide is a complex organic molecule belonging to the class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). The molecule is noted for its unique structure that combines multiple rings and various functional groups, making it a compound of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis methods. Each stage of the synthesis focuses on building specific ring structures and attaching functional groups. Key steps might include:
Construction of the cyclopenta[c]pyridazin ring system via cyclization reactions.
Functionalization of the nitrogen atom within the morpholine and pyridine rings through alkylation or acylation reactions.
Coupling of the pyridine moiety with the piperidine carboxamide via amide bond formation.
Industrial Production Methods: On an industrial scale, the production of such a compound would likely involve:
Batch processing to ensure precision in each reaction step.
Use of robust catalytic systems to improve yield and selectivity.
Advanced purification techniques such as crystallization, chromatography, and distillation to isolate the desired product.
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, potentially modifying the functional groups like converting alcohols to ketones or aldehydes.
Reduction: The compound could be reduced, affecting ketones, aldehydes, or nitro groups, leading to the formation of corresponding alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings and nitrogen-containing functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) in anhydrous conditions.
Substitution: Using reagents like alkyl halides for nucleophilic substitution or using strong acids/bases for electrophilic substitution.
Major Products: Depending on the reaction type, the products could range from oxidized or reduced derivatives of the original molecule to various substituted analogs with functional group modifications.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of new heterocyclic compounds, potentially offering novel properties for chemical research.
Biology and Medicine: 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide may be investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, or antiviral activities.
Industry: In industrial applications, the compound might be explored for use in materials science, such as in the creation of advanced polymers or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The specific mechanism by which 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide exerts its effects would depend on its target in biological systems. It could involve:
Molecular Targets: Binding to specific proteins or enzymes, thereby altering their activity. This could include interactions with receptors, ion channels, or metabolic enzymes.
Pathways: Influencing signaling pathways within cells, leading to changes in cellular behavior and function. For instance, it might inhibit key steps in a metabolic pathway or alter gene expression profiles.
Comparison with Similar Compounds
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide can be compared with other heterocyclic compounds that feature similar structures or functional groups:
Comparison Compounds:
1H-indole-2,3-dione derivatives.
Pyridazinone derivatives.
Piperidine-based carboxamides.
Uniqueness: this compound is unique due to its combination of cyclopenta[c]pyridazin, morpholine, pyridine, and piperidine rings, which provides a distinct set of chemical and biological properties, potentially making it more versatile and effective in its applications.
These intricate and interrelated details underscore the complexity and the potential this compound holds across various fields of science and industry.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c30-23(25-16-17-4-7-24-21(14-17)29-10-12-31-13-11-29)18-5-8-28(9-6-18)22-15-19-2-1-3-20(19)26-27-22/h4,7,14-15,18H,1-3,5-6,8-13,16H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIFNPWRYTYKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NCC4=CC(=NC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
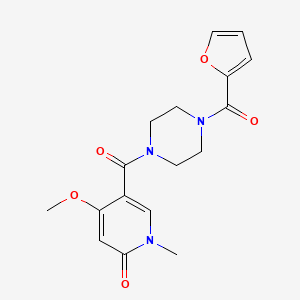
![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2503654.png)
![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)
![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)

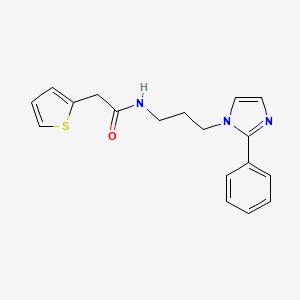
![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)
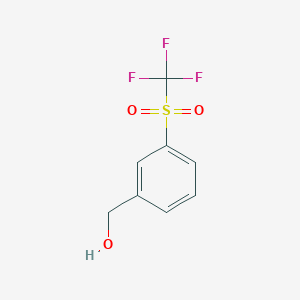
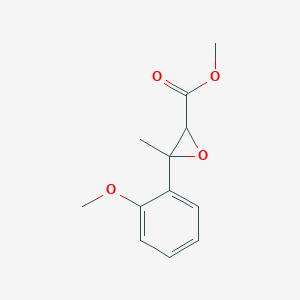
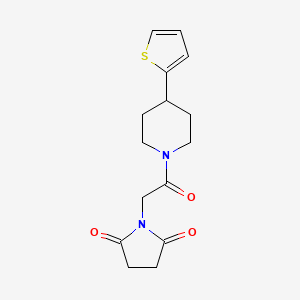
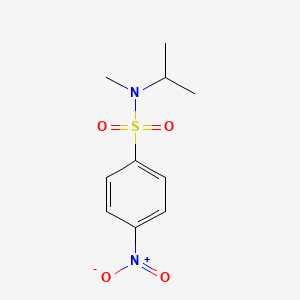
![4-ethoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2503673.png)
![N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide](/img/structure/B2503675.png)
